[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid
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Overview
Description
[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid is a chemical compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an ethylthio group attached to a benzimidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid typically involves the reaction of benzimidazole derivatives with ethylthioacetic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium ethoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The benzimidazole ring can interact with DNA and other biomolecules, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
[1H-benzimidazol-1-yl]acetic acid: Lacks the ethylthio group, making it less reactive in certain chemical reactions.
[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid: Similar structure but with a methylthio group instead of an ethylthio group, leading to different reactivity and biological activity.
Uniqueness
The presence of the ethylthio group in [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid makes it unique compared to other benzimidazole derivatives. This group enhances its reactivity and allows for a broader range of chemical modifications and biological interactions .
Properties
IUPAC Name |
2-(2-ethylsulfanylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-16-11-12-8-5-3-4-6-9(8)13(11)7-10(14)15/h3-6H,2,7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQRRVQMZXKVOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24800980 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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